
20-(S)-Ginsenoside F2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
20-(S)-Ginsenoside F2: is a naturally occurring compound found in the roots of Panax ginseng, a plant widely used in traditional medicine. This compound belongs to the class of ginsenosides, which are saponins known for their diverse pharmacological properties. Ginsenosides have been extensively studied for their potential health benefits, including anti-inflammatory, anti-cancer, and neuroprotective effects.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 20-(S)-Ginsenoside F2 typically involves the hydrolysis of protopanaxadiol-type ginsenosides. This process can be achieved through enzymatic or acid hydrolysis. Enzymatic hydrolysis is preferred due to its specificity and mild reaction conditions. The enzymes used for this purpose include β-glucosidase and other glycosidases.
Industrial Production Methods: Industrial production of this compound involves the extraction of ginsenosides from Panax ginseng roots followed by purification processes such as column chromatography. The extracted ginsenosides are then subjected to hydrolysis to obtain this compound. Advanced techniques like high-performance liquid chromatography (HPLC) are employed to ensure the purity and quality of the final product.
化学反应分析
Types of Reactions: 20-(S)-Ginsenoside F2 undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions involve the replacement of functional groups in the molecule, often facilitated by reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperature and pH conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in anhydrous solvents.
Substitution: Halogens, alkylating agents, and other reagents under specific temperature and solvent conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
科学研究应用
20-(S)-Ginsenoside F2 has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in the study of ginsenosides and their chemical properties.
Biology: Investigated for its role in cellular processes, including apoptosis and cell proliferation.
Medicine: Studied for its potential therapeutic effects in treating cancer, inflammation, and neurodegenerative diseases.
Industry: Utilized in the development of health supplements and functional foods due to its bioactive properties.
作用机制
The mechanism of action of 20-(S)-Ginsenoside F2 involves its interaction with various molecular targets and pathways. It exerts its effects by modulating signaling pathways such as the PI3K/Akt and MAPK pathways. These interactions lead to the regulation of gene expression, inhibition of cell proliferation, and induction of apoptosis in cancer cells. Additionally, this compound has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
相似化合物的比较
Ginsenoside Rb1: Another protopanaxadiol-type ginsenoside with similar pharmacological properties.
Ginsenoside Rg3: Known for its anti-cancer and anti-inflammatory effects.
Ginsenoside Rh2: Studied for its potential in cancer therapy and immune modulation.
Uniqueness of 20-(S)-Ginsenoside F2: this compound is unique due to its specific molecular structure, which contributes to its distinct pharmacological profile. It has shown higher potency in certain biological activities compared to other ginsenosides, making it a valuable compound for therapeutic research.
属性
分子式 |
C42H72O13 |
|---|---|
分子量 |
785.0 g/mol |
IUPAC 名称 |
2-(hydroxymethyl)-6-[[(8R,10R,14R)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C42H72O13/c1-21(2)10-9-14-42(8,55-37-35(51)33(49)31(47)25(20-44)53-37)22-11-16-41(7)29(22)23(45)18-27-39(5)15-13-28(38(3,4)26(39)12-17-40(27,41)6)54-36-34(50)32(48)30(46)24(19-43)52-36/h10,22-37,43-51H,9,11-20H2,1-8H3/t22?,23?,24?,25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,36?,37?,39-,40+,41+,42-/m0/s1 |
InChI 键 |
SWIROVJVGRGSPO-GMTINJNOSA-N |
手性 SMILES |
CC(=CCC[C@@](C)(C1CC[C@@]2(C1C(CC3[C@]2(CCC4[C@@]3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)O)C)OC6C(C(C(C(O6)CO)O)O)O)C |
规范 SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)O)C)OC6C(C(C(C(O6)CO)O)O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


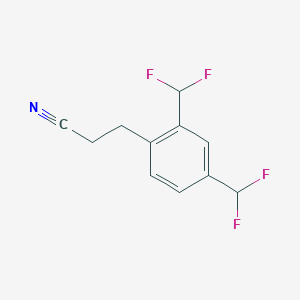

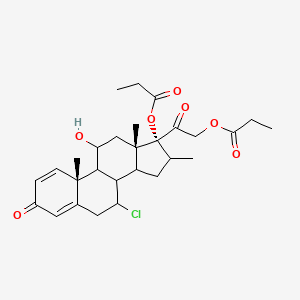
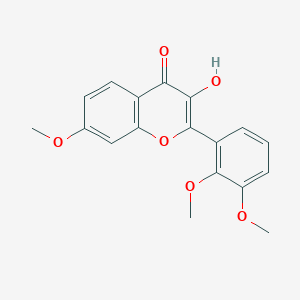
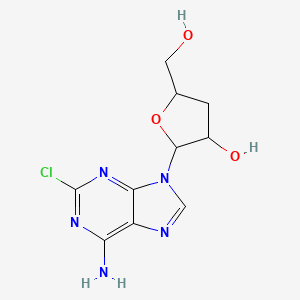

![octapotassium;[2-[(2S)-3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate](/img/structure/B14790584.png)
![1-[2,5-Anhydro-4-C-(hydroxymethyl)-a-L-lyxofuranosyl]-thymine](/img/structure/B14790592.png)
![2-amino-N-[(1-benzylpiperidin-3-yl)methyl]-N-cyclopropyl-3-methylbutanamide](/img/structure/B14790595.png)
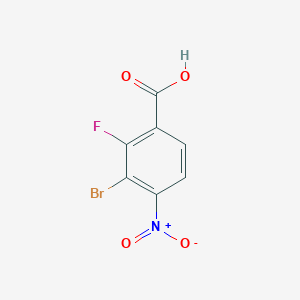

![3-(Benzo[d][1,3]dioxol-5-yl)-5-(dimethylamino)naphthalene-1-sulfonamide](/img/structure/B14790612.png)


